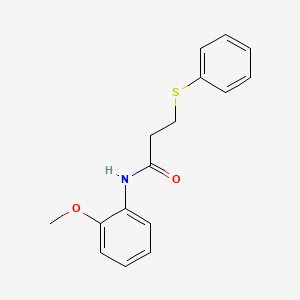
2-acetyl-1-naphthyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-1-naphthyl 4-methylbenzoate, also known as ANMB, is a chemical compound that has found applications in various fields such as pharmaceuticals, analytical chemistry, and material science. ANMB is a derivative of 1-naphthyl methyl ketone, and its synthesis involves the condensation of 2-acetylnaphthalene with 4-methylbenzoyl chloride.
作用机制
The mechanism of action of 2-acetyl-1-naphthyl 4-methylbenzoate is not well understood. However, it has been proposed that 2-acetyl-1-naphthyl 4-methylbenzoate acts as a chelating agent for metal ions such as copper and zinc. The chelation of metal ions by 2-acetyl-1-naphthyl 4-methylbenzoate leads to the formation of a fluorescent complex, which can be detected by spectroscopic methods.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-acetyl-1-naphthyl 4-methylbenzoate are not well studied. However, it has been reported that 2-acetyl-1-naphthyl 4-methylbenzoate has low toxicity and does not show any significant cytotoxicity towards mammalian cells. 2-acetyl-1-naphthyl 4-methylbenzoate has been shown to inhibit the growth of some bacterial strains, which suggests that it may have potential applications as an antimicrobial agent.
实验室实验的优点和局限性
2-acetyl-1-naphthyl 4-methylbenzoate has several advantages for lab experiments. It is easy to synthesize and purify, and it has good solubility in organic solvents. 2-acetyl-1-naphthyl 4-methylbenzoate is stable under a wide range of conditions and can be stored for long periods without significant degradation. However, 2-acetyl-1-naphthyl 4-methylbenzoate has some limitations for lab experiments. It has limited water solubility, which can limit its applications in biological systems. 2-acetyl-1-naphthyl 4-methylbenzoate is also sensitive to light and air, which can lead to degradation over time.
未来方向
There are several future directions for the research on 2-acetyl-1-naphthyl 4-methylbenzoate. One direction is the development of new synthetic methods for 2-acetyl-1-naphthyl 4-methylbenzoate and its derivatives. Another direction is the study of the mechanism of action of 2-acetyl-1-naphthyl 4-methylbenzoate and its interactions with metal ions and biological systems. The development of new applications for 2-acetyl-1-naphthyl 4-methylbenzoate in fields such as catalysis, material science, and pharmaceuticals is also an important future direction. Finally, the study of the toxicity and safety of 2-acetyl-1-naphthyl 4-methylbenzoate is important for its potential applications in biomedical research.
合成方法
The synthesis of 2-acetyl-1-naphthyl 4-methylbenzoate involves the reaction of 2-acetylnaphthalene with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained as a yellow crystalline solid, which is purified by recrystallization from a suitable solvent.
科学研究应用
2-acetyl-1-naphthyl 4-methylbenzoate has found applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-acetyl-1-naphthyl 4-methylbenzoate has also been used as a ligand for the synthesis of metal complexes, which have found applications in catalysis and material science. 2-acetyl-1-naphthyl 4-methylbenzoate has been used as a building block for the synthesis of organic compounds with potential applications in pharmaceuticals and agrochemicals.
属性
IUPAC Name |
(2-acetylnaphthalen-1-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-13-7-9-16(10-8-13)20(22)23-19-17(14(2)21)12-11-15-5-3-4-6-18(15)19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHMOJIADREHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)

![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)

![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)

![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)
